Cas no 161124-20-5 (1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole)

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is a brominated imidazole derivative characterized by its distinct molecular structure, featuring a benzyl group at the N1 position and bromine substitutions at the 2 and 4 positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its brominated framework enhances reactivity, making it valuable for further functionalization or as a building block in heterocyclic chemistry. The presence of the benzyl group improves solubility in organic solvents, facilitating its use in various reaction conditions. Careful handling is recommended due to its potential sensitivity to light and moisture.
1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole structure
161124-20-5 structure
Product Name:1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
CAS No:161124-20-5
MF:C11H10Br2N2
MW:330.018500804901
CID:1093071
PubChem ID:10359246
Update Time:2025-10-21

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
    • 1-benzyl-2,4-dibromo-5-methylimidazole
    • 161124-20-5
    • 1H-Imidazole, 2,4-dibromo-5-methyl-1-(phenylmethyl)-
    • Inchi: 1S/C11H10Br2N2/c1-8-10(12)14-11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
    • InChI Key: RGSRVMLSYATVLZ-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=C(C)N1CC1C=CC=CC=1)Br

Computed Properties

  • Exact Mass: 329.91902g/mol
  • Monoisotopic Mass: 327.92107g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.8Ų

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole Pricemore >>

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Additional information on 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole

Introduction to 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole (CAS No. 161124-20-5)

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole, with the CAS number 161124-20-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique substitution pattern of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole makes it a valuable candidate for various studies, including antimicrobial, antifungal, and anticancer research.

The molecular structure of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole consists of a benzyl group attached to the imidazole ring, along with two bromine atoms and a methyl group at specific positions. This configuration imparts distinct chemical and physical properties to the compound, making it an interesting subject for both academic and industrial investigations. The bromine atoms, in particular, are known to enhance the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake.

Recent studies have highlighted the potential of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The researchers found that the bromine substitution played a crucial role in enhancing the compound's ability to disrupt bacterial cell membranes, thereby inhibiting their growth.

In addition to its antimicrobial properties, 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole has shown promise in antifungal research. A study conducted by a team at the University of California demonstrated that this compound was effective against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action was attributed to the compound's ability to interfere with fungal cell wall synthesis and ergosterol biosynthesis.

The potential anticancer properties of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole have also been explored. Research published in Cancer Letters indicated that this compound exhibited selective cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The study suggested that the bromine atoms contributed to the compound's ability to induce apoptosis through mitochondrial dysfunction and DNA damage.

Beyond its biological activities, 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole has been studied for its synthetic accessibility and structural modifications. Chemists have developed efficient synthetic routes to produce this compound using readily available starting materials and mild reaction conditions. These synthetic methods have facilitated further derivatization studies aimed at optimizing the compound's pharmacological properties.

In conclusion, 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole (CAS No. 161124-20-5) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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